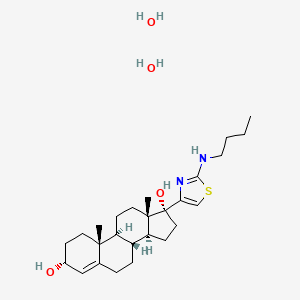

17-beta-(2-(Butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate

Description

The compound 17-beta-(2-(Butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate is a synthetic androstane derivative characterized by a modified steroidal backbone. Its structure includes:

- Core structure: Androst-4-ene with hydroxyl groups at positions 3-beta and 17-alpha.

- Substituent: A 2-(butylamino)-4-thiazolyl group at the 17-beta position.

- Hydration state: Dihydrate form, indicating two water molecules in the crystal lattice.

The thiazole ring and butylamino side chain may influence solubility, bioavailability, and binding affinity.

Properties

CAS No. |

96113-08-5 |

|---|---|

Molecular Formula |

C26H44N2O4S |

Molecular Weight |

480.7 g/mol |

IUPAC Name |

(3R,8R,9S,10R,13S,14S,17R)-17-[2-(butylamino)-1,3-thiazol-4-yl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol;dihydrate |

InChI |

InChI=1S/C26H40N2O2S.2H2O/c1-4-5-14-27-23-28-22(16-31-23)26(30)13-10-21-19-7-6-17-15-18(29)8-11-24(17,2)20(19)9-12-25(21,26)3;;/h15-16,18-21,29-30H,4-14H2,1-3H3,(H,27,28);2*1H2/t18-,19-,20+,21+,24+,25+,26+;;/m1../s1 |

InChI Key |

FVXUQCYMOHEQAI-OBDJZADISA-N |

Isomeric SMILES |

CCCCNC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C[C@@H](CC[C@]45C)O)C)O.O.O |

Canonical SMILES |

CCCCNC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(CCC45C)O)C)O.O.O |

Origin of Product |

United States |

Biological Activity

The compound 17-beta-(2-(Butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate , often referred to as compound 101915-06-4 , is a steroid derivative notable for its potential biological activities, particularly in the context of hormonal modulation and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C26H44N2O4S

- Molecular Weight : 480.7 g/mol

- CAS Number : 101915-06-4

- IUPAC Name : (3R,8R,9S,10R,13S,14S,17R)-17-[2-(butylamino)-1,3-thiazol-4-yl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol;dihydrate

The primary biological activity of this compound is attributed to its role as an aromatase inhibitor . Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Inhibition of this enzyme can be beneficial in conditions such as breast cancer where estrogen levels need to be controlled.

- Aromatase Inhibition : Research indicates that compounds similar to 17-beta-(2-(Butylamino)-4-thiazolyl)androst-4-ene have shown significant inhibition of aromatase activity. For instance, studies have reported that certain derivatives exhibit Ki values (inhibition constants) in the low nanomolar range (13–19 nM), indicating potent inhibition capabilities .

- Hormonal Modulation : The compound may also influence androgen receptor activity due to its structural similarities with other steroid hormones. This modulation can lead to various physiological effects including changes in muscle mass and fat distribution.

Toxicity and Safety Profile

The toxicity profile of the compound has been assessed through various studies:

- Acute Toxicity : The lowest published lethal dose (LDLo) for parenteral administration has been noted at 3600 µg/kg in pigeons and 30 mg/kg in frogs . These findings highlight the necessity for caution when handling or administering this compound.

Case Study 1: Aromatase Inhibition Efficacy

A study focused on synthesizing a series of 7 alpha-substituted androst-4-ene derivatives demonstrated that these compounds were effective aromatase inhibitors. The study highlighted that the introduction of different substituents at specific positions significantly altered the inhibitory potency against aromatase .

| Compound | Ki (nM) | Structure |

|---|---|---|

| Compound A | 13 | Structure A |

| Compound B | 19 | Structure B |

| 17-beta-(2-(Butylamino)-4-thiazolyl)androst | 36 | Compound Structure |

Case Study 2: Hormonal Effects in Animal Models

In a controlled animal study evaluating the effects of aromatase inhibitors on body composition, administration of compounds similar to 17-beta-(2-(Butylamino)-4-thiazolyl)androst demonstrated significant reductions in body fat percentage while increasing lean muscle mass in male rats. This effect was attributed to decreased estrogen levels leading to enhanced androgenic activity .

Scientific Research Applications

Pharmacological Applications

-

Hormonal Regulation :

- The compound has been studied for its potential to modulate hormonal pathways, particularly in the context of androgen receptor interactions. This property could make it useful in treating conditions related to androgen deficiency or excess, such as certain types of cancer (e.g., prostate cancer) and hormonal imbalances.

-

Aromatase Inhibition :

- Research indicates that similar compounds can act as aromatase inhibitors, which are critical in the treatment of estrogen-dependent cancers. Aromatase is an enzyme responsible for converting androgens into estrogens, and inhibiting this pathway can reduce estrogen levels in the body, potentially slowing cancer progression .

-

Neuroprotective Effects :

- Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. The ability to mitigate oxidative damage could lead to new therapeutic strategies for conditions like Alzheimer's disease.

Case Studies

-

Cancer Treatment :

- In vitro studies have shown that compounds structurally related to 17-beta-(2-(butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate effectively inhibit aromatase activity, with IC50 values indicating potent action against estrogen synthesis . These findings support further exploration into its use as a targeted therapy for hormone-sensitive tumors.

- Neuroprotection :

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in clinical settings. Toxicological assessments indicate that while there are acute toxicity concerns at high doses (LDLo observed), further studies are needed to establish a comprehensive safety profile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Variations

The following analogs share the androstane backbone but differ in substituents, hydration, or functional groups:

Key Observations:

Alkylamino Chain Length: The target compound’s butylamino group (C₄H₉) offers greater lipophilicity compared to methyl (C₁H₃) or propyl (C₃H₇) groups in analogs . This may enhance membrane permeability but reduce aqueous solubility. The propylamino analog () has a molecular weight of 452.64 g/mol, slightly lower than the target compound’s estimated 500.68 g/mol (including hydration).

The dihydrate form of the target compound likely improves crystalline stability compared to the monohydrate analog .

The methyl substituent in eliminates the thiazole ring, drastically reducing steric bulk and polar surface area.

Physicochemical and Analytical Properties

Collision cross-section (CCS) values from mass spectrometry () provide insights into molecular conformation:

The target compound’s dihydrate form is expected to exhibit higher CCS values due to increased molecular size and hydration effects.

Research Implications and Limitations

- Pharmacological Data Gap: No direct studies on the target compound’s bioactivity are available in the provided evidence. Insights are extrapolated from structural analogs.

- Hydration Effects : The dihydrate form may improve formulation stability but complicate pharmacokinetic profiling due to variable hydration states in vivo.

Preparation Methods

Chemical Structure and Relevant Properties

- Molecular Formula: C26H40N2O2S

- IUPAC Name: (3R,8R,9S,10R,13S,14S,17R)-17-[2-(butylamino)-1,3-thiazol-4-yl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

- Key Structural Features:

- Androst-4-ene steroid nucleus with hydroxyl groups at 3-beta and 17-alpha positions.

- A 2-(butylamino)-4-thiazolyl substituent at the 17-beta position.

- Exists as a dihydrate form.

This structure combines steroidal and heterocyclic pharmacophores, which complicates synthesis but allows for potent biological activity.

Detailed Synthetic Route Example (Literature-Based)

| Step | Reaction Type | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Protection | Protection of 17-beta hydroxyl as tert-butyldimethylsiloxy ether | TBDMS-Cl, imidazole, DMF | Protected steroid intermediate |

| 2 | Conjugate Addition | 1,6-conjugate addition of cuprate reagent containing 2-(butylamino)-4-thiazolyl moiety | Organocuprate reagent, low temperature | 17-beta substituted steroid intermediate |

| 3 | Deprotection | Removal of protecting groups to reveal free hydroxyl groups | TBAF (tetra-n-butylammonium fluoride) | Free 3-beta,17-alpha-diol steroid |

| 4 | Purification and Crystallization | Isolation of the dihydrate form | Recrystallization from aqueous solvents | Pure 17-beta-(2-(butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate |

Research Findings and Analytical Confirmation

- NMR Spectroscopy: High-field 1D and 2D NMR techniques confirm the stereochemistry and substitution pattern on the steroid nucleus and thiazole ring.

- X-ray Crystallography: Used to verify the absolute configuration and diastereomeric purity of the synthesized compound and related analogs.

- Mass Spectrometry and Chromatography: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) confirm molecular weight and purity.

- Biological Activity Correlation: The synthetic compound exhibits potent aromatase inhibition, with Ki values in the low nanomolar range, indicating successful synthesis of biologically active molecules.

Notes on Synthetic Challenges and Optimization

- The stereochemical control at the 17 position is critical for biological activity and requires precise reaction conditions and selection of reagents.

- The butylamino substitution on the thiazole ring must be carefully introduced to avoid side reactions and maintain functional group integrity.

- The formation of dihydrate crystals suggests the importance of controlled crystallization conditions to obtain a stable and pure final product.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Material | Androstenedione derivatives or androst-4,6-dien-3-one steroids |

| Key Functionalization Step | Nucleophilic substitution or 1,6-conjugate addition to install 2-(butylamino)-4-thiazolyl group |

| Protection/Deprotection | Use of tert-butyldimethylsiloxy groups for hydroxyl protection; TBAF for deprotection |

| Analytical Techniques | NMR (1D, 2D), X-ray crystallography, GC-MS, LC-MS |

| Biological Relevance | Aromatase inhibition with Ki values ~13-44 nM |

| Challenges | Stereochemical control, selective substitution, crystallization as dihydrate |

Q & A

Q. What synthetic methodologies are optimized for preparing 17β-(2-(butylamino)-4-thiazolyl)androst-4-ene-3β,17α-diol dihydrate?

The synthesis of steroidal thiazolyl derivatives typically involves microwave-assisted coupling reactions or stepwise functionalization. For example, the introduction of heterocyclic moieties (e.g., thiazole) to steroidal backbones can be achieved via nucleophilic substitution or condensation reactions. Key steps include:

- Thiazole ring formation : Reacting steroidal intermediates with thiourea derivatives under controlled pH and temperature to form the 4-thiazolyl group .

- Butylamino functionalization : Alkylation of the thiazole nitrogen using butylamine in the presence of a coupling agent like HATU .

- Hydrate stabilization : Crystallization in aqueous-organic solvent systems (e.g., ethanol/water) to isolate the dihydrate form .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization involves:

- NMR spectroscopy : Confirm stereochemistry (e.g., 3β,17α-diol configuration) using H and C NMR, with comparisons to related steroids like 4-Chloro-17α-methyl-androst-4-ene-3β,17β-diol .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] peaks) and detect hydrate-associated water molecules .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for similar steroidal hydrates .

Q. What stability considerations are critical for storage and handling?

- Temperature sensitivity : Store at -20°C to prevent degradation of the dihydrate form, as recommended for analogous steroid derivatives .

- Oxidative stability : Protect from light and oxygen, especially at the 4-ene-3β-ol moiety, which is prone to oxidation. Use antioxidants like BHT in solution phases .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic stability be resolved?

Discrepancies in metabolic half-life (e.g., liver microsome vs. in vivo models) require:

- Species-specific assays : Compare metabolic rates in humanized liver chimeric mice (e.g., uPA+/+-SCID models) and human hepatocytes .

- Enzyme inhibition studies : Use CYP3A4/5 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .

- Isotope tracing : Label the thiazolyl group with C to track metabolite formation via LC-MS/MS .

Q. What experimental designs are recommended for studying receptor binding specificity?

To assess interactions with steroid receptors (e.g., androgen or glucocorticoid receptors):

- Competitive binding assays : Use radiolabeled ligands (e.g., H-DHT) and compare IC values against reference steroids like testosterone .

- Docking simulations : Model the compound’s 3D structure (e.g., using SMILES from ) to predict binding affinity to receptor active sites .

- Functional assays : Measure transcriptional activation in reporter cell lines (e.g., HEK293 transfected with AR/GR-responsive luciferase) .

Q. How can researchers address contradictory data in pharmacological potency studies?

Conflicting IC values may arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Adopt uniform cell lines (e.g., LNCaP for androgen receptor studies) and serum-free media to reduce variability .

- Dose-response validation : Use orthogonal methods (e.g., SPR for binding kinetics and cell-based assays for functional potency) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.